

Comparative Analysis of the Basicity of 3-Aminopentane and Other Primary Amines

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Compound of Interest

Compound Name: 3-Aminopentane

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This guide provides a comprehensive comparison of the basicity of **3-aminopentane** with other structurally isomeric primary amines. Basicity, a fundamental chemical property, plays a crucial role in the reactivity, bioavailability, and physiological activity of amine-containing compounds, making this data vital for researchers in drug discovery and development. This document presents experimental data on both aqueous phase (pKa) and gas-phase basicity, details the experimental methodologies for their determination, and illustrates the structure-basicity relationships.

Data Presentation: Aqueous and Gas-Phase Basicity

The basicity of an amine in an aqueous solution is typically expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. In the gas phase, basicity is quantified by proton affinity (PA) or gas-phase basicity (GB), which measure the negative of the enthalpy and Gibbs free energy change, respectively, for the protonation reaction. Larger PA and GB values signify stronger basicity.

The following table summarizes the available experimental pKa values for **3-aminopentane** and its constitutional isomers.

Amine	Structure	pKa of Conjugate Acid
3-Aminopentane	$\text{CH}_3\text{CH}_2\text{CH}(\text{NH}_2)\text{CH}_2\text{CH}_3$	10.59[1]
Pentan-1-amine	$\text{CH}_3(\text{CH}_2)_4\text{NH}_2$	10.63[2]
2-Aminopentane	$\text{CH}_3\text{CH}(\text{NH}_2)\text{CH}_2\text{CH}_2\text{CH}_3$	10.60
3-Methyl-1-aminobutane (Isoamylamine)	$(\text{CH}_3)_2\text{CHCH}_2\text{CH}_2\text{NH}_2$	10.60
2-Methyl-1-aminobutane	$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{NH}_2$	10.64

Note: pKa values can vary slightly depending on the experimental conditions.

The following table presents available gas-phase basicity and proton affinity data for pentan-1-amine. Unfortunately, experimentally determined gas-phase basicity data for **3-aminopentane** and the other listed isomers are not readily available in the searched literature.

Amine	Gas-Phase Basicity (GB) (kJ/mol)	Proton Affinity (PA) (kJ/mol)
Pentan-1-amine	889.5	923.5

Factors Influencing Amine Basicity

The basicity of aliphatic amines is primarily influenced by three key factors:

- **Inductive Effect:** Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.
- **Steric Hindrance:** Bulky alkyl groups around the amino group can impede the approach of a proton, thereby decreasing basicity. This effect is more pronounced in solution due to solvation.
- **Solvation:** In aqueous solution, the conjugate acid of a primary amine can be stabilized by hydrogen bonding with water molecules. The extent of this stabilization depends on the

number of hydrogen atoms on the nitrogen and the steric accessibility of the protonated amino group.

In the gas phase, where solvation effects are absent, basicity is primarily governed by the inductive effect and polarizability of the alkyl groups. Therefore, the order of basicity is generally tertiary > secondary > primary. However, in aqueous solution, the interplay of inductive effects, steric hindrance, and solvation leads to a more complex trend, often with secondary amines being the most basic.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an amine. The procedure involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).
 - Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
- Titration Setup:
 - Calibrate a pH meter using standard buffer solutions.
 - Place the amine solution in a beaker and immerse the pH electrode and a magnetic stirrer.
- Titration Process:
 - Record the initial pH of the amine solution.
 - Add the standard acid solution in small, accurately measured increments from a burette.

- After each addition, allow the solution to stabilize and record the pH.
- Continue the additions past the equivalence point, where a sharp change in pH is observed.
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
 - The equivalence point is the midpoint of the steepest portion of the curve.
 - The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Determination of Gas-Phase Basicity by Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR mass spectrometry is a powerful technique for determining the gas-phase basicity of compounds by measuring the equilibrium constant of proton transfer reactions between the compound of interest and a reference compound with a known gas-phase basicity.

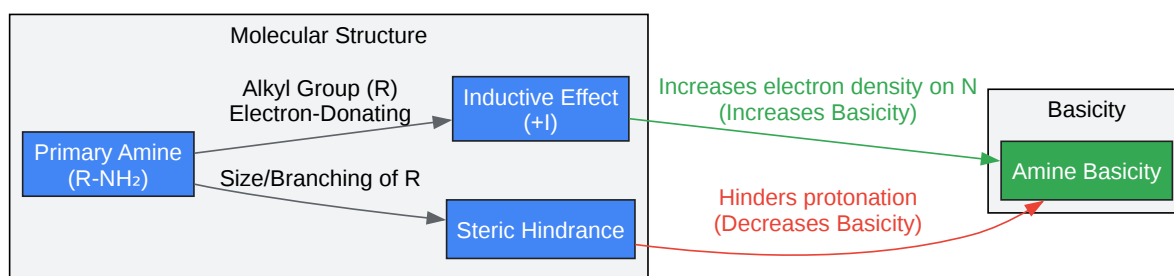
Methodology:

- Sample Introduction: The amine and a reference base are introduced into the high-vacuum chamber of the FT-ICR mass spectrometer.
- Ionization: A protonated species of either the amine or the reference base is generated, typically by chemical ionization.
- Ion Trapping: The ions are trapped in the ICR cell by a strong magnetic field and a weak electric field.
- Proton Transfer Reaction: The trapped protonated ions are allowed to react with the neutral molecules of the other compound present in the cell until equilibrium is reached.

- **Detection:** The relative abundances of the protonated amine and the protonated reference base at equilibrium are measured by detecting the image current produced by the coherently orbiting ions.
- **Data Analysis:** The equilibrium constant (K) for the proton transfer reaction is calculated from the ratio of the ion abundances and the known partial pressures of the neutral compounds. The Gibbs free energy change (ΔG) for the reaction is then calculated using the equation $\Delta G = -RT \ln K$. The gas-phase basicity (GB) of the amine can then be determined relative to the known GB of the reference compound.

Structure-Basicity Relationship

The following diagram illustrates the key structural factors that influence the basicity of primary amines.



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Caption: Factors influencing primary amine basicity.

This guide provides a foundational comparison of the basicity of **3-aminopentane** and related primary amines. For more specific applications, it is recommended to perform direct experimental measurements under the conditions of interest.

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